methyl (R)-6-cyano-3-hydroxy-5-oxohexanoate
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Overview
Description
Methyl ®-6-cyano-3-hydroxy-5-oxohexanoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-6-cyano-3-hydroxy-5-oxohexanoate typically involves multi-step organic reactions. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The process may involve the reaction of a suitable ester with a nitrile under controlled conditions to introduce the cyano group, followed by selective reduction and oxidation steps to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-6-cyano-3-hydroxy-5-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a keto group under the influence of strong oxidizing agents.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the cyano group can produce an amino alcohol.
Scientific Research Applications
Methyl ®-6-cyano-3-hydroxy-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl ®-6-cyano-3-hydroxy-5-oxohexanoate exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles in biological systems. The hydroxy and keto groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity for certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-5-oxohexanoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Ethyl ®-6-cyano-3-hydroxy-5-oxohexanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Uniqueness
Methyl ®-6-cyano-3-hydroxy-5-oxohexanoate is unique due to the presence of both a cyano group and a hydroxy group on the same molecule, allowing it to participate in a wider range of chemical reactions compared to its analogs .
Properties
Molecular Formula |
C8H11NO4 |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl (3R)-6-cyano-3-hydroxy-5-oxohexanoate |
InChI |
InChI=1S/C8H11NO4/c1-13-8(12)5-7(11)4-6(10)2-3-9/h7,11H,2,4-5H2,1H3/t7-/m1/s1 |
InChI Key |
PRZKTDRBMSLTNA-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC(=O)CC#N)O |
Canonical SMILES |
COC(=O)CC(CC(=O)CC#N)O |
Origin of Product |
United States |
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